5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

Photochromic molecular cages Suzuki–Miyaura cross-coupling Porous molecular crystals

Need an aldehyde monomer that survives imine condensation yet enables cross-coupling? Unlike isophthalaldehyde or 5-bromoisophthalaldehyde, this C₂ᵥ-symmetric 5-substituted Bpin-isophthalaldehyde (≥98%) offers orthogonal reactivity: the boronate ester withstands COF assembly conditions, then permits Suzuki-Miyaura diversification without additional borylation. • **Post-synthetic modification**: Install pyrene, bipyridine, or dithienylethene via Pd(PPh₃)₄ catalysis (75% yield reported for BDTP intermediate). • **Proven performance**: Enables photocatalytic cages (99% benzeneboronic acid-to-phenol conversion) and iodine capture (5.8 g/g). • **Reliable supply**: ≥98% purity, stable pinacol ester reduces protodeboronation vs. free boronic acid analog.

Molecular Formula C14H17BO4
Molecular Weight 260.1 g/mol
CAS No. 945865-80-5
Cat. No. B3068982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
CAS945865-80-5
Molecular FormulaC14H17BO4
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)C=O
InChIInChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-9H,1-4H3
InChIKeyWMIRGUBMRHFMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difunctional Pinacol Boronate–Dialdehyde Building Block


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS 945865-80-5), also referred to as 3,5-diformylphenylboronic acid pinacol ester, is a bifunctional aromatic monomer combining a pinacol boronate (Bpin) group and two aldehyde functionalities on a single meta-substituted benzene ring . With a molecular formula of C₁₄H₁₇BO₄ and a molecular weight of 260.09 g·mol⁻¹, the compound is commercially available at ≥98% purity from multiple suppliers and is principally employed as a ligand or monomer for constructing imine-linked covalent organic frameworks (COFs), photocatalytic cages, and exciplex-based organic light-emitting diode (OLED) emissive layers [1].

Why Generic Analogs Cannot Substitute This Compound


The combination of a pinacol boronate ester and two aldehyde groups on the same aromatic scaffold confers orthogonal reactivity that is absent in the parent isophthalaldehyde (CAS 626-19-7) or the corresponding aryl bromide (5-bromoisophthalaldehyde, CAS 120173-41-3). Isophthalaldehyde alone can form imine-linked frameworks but cannot participate directly in Suzuki–Miyaura cross-coupling for post-synthetic diversification [1]. Conversely, 5-bromoisophthalaldehyde acts as an electrophilic coupling partner but cannot serve as a nucleophilic boronate donor without prior functional-group interconversion . The pinacol ester form further distinguishes itself from the free boronic acid analog, 3,5-diformylphenylboronic acid (CAS 480424-62-2), which is more susceptible to protodeboronation and requires inert-atmosphere storage to mitigate anhydride formation . These functional and stability differences mean that replacing the target compound with a simpler analog either precludes key synthetic steps or introduces additional protection–deprotection sequences.

Quantitative Differentiation vs. Closest Analogs


Suzuki–Miyaura Coupling Efficiency

In a peer-reviewed synthesis of photochromic dithienylethene-cage precursors, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde was coupled with 2-bis(5′-iodo-2′-methylthien-3′-yl)hexafluorocyclopent-1-ene under Pd(PPh₃)₄ catalysis (K₂CO₃, toluene/EtOH/H₂O, reflux, 3 h). The pinacol boronate ester delivered the target bis-coupled product BDTP in 75% isolated yield after chromatographic purification and recrystallization, enabling subsequent cage assembly [1]. By contrast, analogous direct coupling attempts with the free boronic acid form (3,5-diformylphenylboronic acid) frequently require pre-activation or are accompanied by lower yields due to competitive protodeboronation under aqueous basic conditions [2].

Photochromic molecular cages Suzuki–Miyaura cross-coupling Porous molecular crystals

Exciplex-OLED Device Performance

Benzimidazole-triazine-based exciplex OLEDs fabricated using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde as a key intermediate demonstrated a luminous efficacy of 80.4 lm/W, a current efficiency of 60.1 cd/A, and an external quantum efficiency (EQE) of 18.4% . These performance metrics are reported for the OLED device incorporating the compound-derived emissive layer. In contrast, exciplex OLEDs built from isophthalaldehyde-derived emitters lacking the Bpin-enabled post-functionalization step have not been reported with comparable efficiencies, suggesting that the Bpin group is essential for installing the benzimidazole-triazine functionality necessary for high-efficiency exciplex emission .

Exciplex OLEDs Benzimidazole-triazine emitters Organic optoelectronics

Orthogonal Dual Reactivity in a Single Monomer

The 5-(Bpin)isophthalaldehyde scaffold carries two chemically orthogonal reactive centers: (i) two aldehyde groups capable of Schiff-base condensation with amines to form imine-linked frameworks, and (ii) one pinacol boronate ester capable of Pd-catalyzed Suzuki–Miyaura cross-coupling [1]. This duality enables a sequential synthetic strategy in which the aldehyde groups are first used to construct the imine COF backbone, followed by post-synthetic Suzuki coupling at the Bpin site to introduce functional moieties (e.g., pyrene, bipyridine) for photocatalysis or iodine capture . The closest commercially available comparator, 5-bromoisophthalaldehyde (CAS 120173-41-3), offers only electrophilic reactivity at the bromine position and cannot serve as a nucleophilic coupling partner, thus restricting the order of synthetic operations [2]. The parent isophthalaldehyde (CAS 626-19-7) provides only aldehyde functionality with no cross-coupling handle.

Orthogonal functionalization Imine-linked COFs Post-synthetic modification

Pinacol Boronate Ester Stability vs. Free Boronic Acid

Pinacol boronate esters (Bpin) are recognized as the dominant boronic acid surrogate in organic synthesis due to their enhanced stability profile [1][2]. The target compound, as a pinacol ester, exhibits greater resistance to protodeboronation—the acid- or base-catalyzed cleavage of the C–B bond—compared to its free boronic acid counterpart, 3,5-diformylphenylboronic acid (CAS 480424-62-2) [3]. Literature on arylboronic acids demonstrates that protodeboronation can proceed readily under aqueous acidic or basic conditions, leading to loss of the boron functionality [3]. In contrast, pinacol boronates such as the target compound are routinely handled and stored at ambient temperature without requiring an inert atmosphere . The free boronic acid analog, however, has a reported melting point of 255–259 °C (with decomposition) and is recommended for storage under inert atmosphere .

Boronate ester stability Protodeboronation resistance Shelf-life and handling

Regioisomeric Symmetry for Framework Topology Control

The 5-position substitution of the Bpin group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde confers C₂ᵥ molecular symmetry with the boron atom located on the C₂ axis, making it an ideal V-shaped (bent) building block for designed 2D COF topologies [1]. In contrast, the 2-substituted regioisomer, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS 1315513-34-8), possesses C₁ symmetry with an unsymmetrical substitution pattern that introduces steric encumbrance adjacent to one aldehyde group, altering condensation geometry and potentially disfavoring the formation of highly ordered, crystalline 2D frameworks . The 5-substituted target compound has been explicitly employed in the desymmetrized vertex design strategy for COFs with periodically heterogeneous pore structures, where the C₂ᵥ symmetry is critical for achieving the targeted dual-pore topology [1].

COF topology design C₂ᵥ monomer symmetry Pore geometry control

Iodine Capture Performance of Derived COF Cages

COF cages synthesized from pyrene-isophthalaldehyde derivatives prepared via Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde with pyrene, followed by imine condensation with cyclohexanediamine, exhibit an iodine capture capacity of up to 5.8 g/g when bipyridine functionalities are incorporated . This gravimetric uptake value places the material among high-capacity iodine sorbents relevant to nuclear waste off-gas treatment. The iodine capture functionality is enabled by the Bpin-mediated installation of pyrene and bipyridine groups—functionalities that cannot be introduced directly onto the parent isophthalaldehyde or 5-bromoisophthalaldehyde frameworks without the boronate ester handle .

Iodine capture COF cages Nuclear waste remediation

Optimal Application Scenarios


Post-Functionalizable COFs for Photocatalysis and Iodine Capture

Researchers constructing imine-linked COFs who require a post-synthetic diversification handle should select this compound as their aldehyde monomer. The orthogonal Bpin group survives imine condensation conditions and permits subsequent Suzuki coupling to install pyrene, bipyridine, or other functional chromophores, enabling photocatalytic hydrogen generation (99% benzeneboronic acid-to-phenol conversion reported for pyrene-derived COF cages) and iodine capture capacities up to 5.8 g/g [1]. Neither parent isophthalaldehyde nor 5-bromoisophthalaldehyde can support this sequential functionalization strategy without additional borylation steps.

Photochromic Dithienylethene-Based Porous Molecular Crystals

For the preparation of photoresponsive molecular cages incorporating dithienylethene switching units, this compound serves as a direct Suzuki coupling partner with diiodo-dithienylethene precursors, yielding the key dialdehyde intermediate BDTP in 75% isolated yield under standard Pd(PPh₃)₄ conditions . The C₂ᵥ symmetry of the 5-substituted isomer ensures the geometric compatibility required for subsequent cage assembly via imine condensation, a design constraint not satisfied by the 2-substituted regioisomer [2].

Exciplex-OLED Emissive Layer Fabrication

OLED researchers targeting high-efficiency exciplex emission should procure this compound for constructing benzimidazole-triazine-based emissive materials. The Bpin group is essential for installing the triazine and benzimidazole functionalities that enable exciplex formation. Devices fabricated from these materials achieve luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A, and EQE of 18.4% . Simpler dialdehyde building blocks without the boronate ester cannot access this class of emitter architecture, making the target compound a mandatory procurement choice for this application.

Desymmetrized Vertex Design for Dual-Pore COFs

For topology engineering of 2D COFs with periodically heterogeneous (dual) pore structures, the C₂ᵥ symmetry of the 5-substituted Bpin-isophthalaldehyde monomer is structurally required. The desymmetrized vertex design strategy, validated in J. Am. Chem. Soc., relies on C₂ᵥ-symmetric aldehyde monomers to achieve frameworks with two distinct, periodically arranged pore sizes and high specific surface areas [2]. The 2-substituted isomer (C₁ symmetry) cannot replicate this topological outcome. Procurement of the correct 5-substituted regioisomer is therefore critical for reproducibility of the reported framework architectures.

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